2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621521
InChI: InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-6-2-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
SMILES: C1C2(CN1)CS(=O)(=O)C2.C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(=O)O)O
Molecular Formula: C12H20N2O8S2
Molecular Weight: 384.4 g/mol

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate

CAS No.:

Cat. No.: VC13621521

Molecular Formula: C12H20N2O8S2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate -

Specification

Molecular Formula C12H20N2O8S2
Molecular Weight 384.4 g/mol
IUPAC Name 2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;oxalic acid
Standard InChI InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-6-2-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)
Standard InChI Key RVNCDCMFQKKHEZ-UHFFFAOYSA-N
SMILES C1C2(CN1)CS(=O)(=O)C2.C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(=O)O)O
Canonical SMILES C1C2(CN1)CS(=O)(=O)C2.C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(=O)O)O

Introduction

Structural Characteristics and Molecular Properties

The core structure of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate consists of two fused rings—a four-membered azetidine and a three-membered oxetane—arranged in a spiro configuration. Oxidation of the sulfur atoms to sulfonyl groups introduces electronegative centers, altering electron distribution and hydrogen-bonding capacity. The hemioxalate counterion (C₂O₄²⁻) balances the charge while contributing to crystalline packing efficiency .

Molecular Formula and Key Properties

PropertyValue
Molecular formulaC₁₂H₂₀N₂O₈S₂
Molecular weight408.43 g/mol
CAS number1233143-48-0 (base compound)
Salt formHemioxalate
SolubilityEnhanced in polar solvents

The sulfonyl groups increase polarity compared to non-oxidized analogs, improving aqueous solubility—a critical factor for bioavailability in pharmaceutical applications .

Synthesis and Scalability

Synthetic Route Development

The synthesis of this compound builds on methodologies developed for related spirocyclic amines. A pivotal study by van der Haas et al. (2017) demonstrated that hydrogenolysis of protected intermediates followed by salt formation yields stable spirocyclic products . For 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate, key steps include:

  • Oxidation of Thia Groups: Treatment of the base compound with hydrogen peroxide or m-chloroperbenzoic acid converts sulfur atoms to sulfonyl groups.

  • Salt Formation: Reaction with oxalic acid under controlled pH conditions produces the hemioxalate salt .

Optimized conditions achieve yields exceeding 50%, with purity >97% confirmed via HPLC . Industrial-scale production employs continuous flow reactors to mitigate exothermic risks during oxidation .

Stability Enhancements

Differential scanning calorimetry (DSC) of the hemioxalate salt reveals improved thermal stability compared to oxalate salts, with heat release reduced to <500 J/g. This stability profile enables safer handling in large-scale syntheses .

Chemical Reactivity and Functionalization

The sulfonyl groups and spirocyclic architecture dictate reactivity:

Electrophilic Substitution

  • Nitrogen Functionalization: The azetidine nitrogen undergoes alkylation or acylation, enabling side-chain diversification. For example, reaction with benzyl bromide forms N-alkylated derivatives .

  • Sulfonyl Group Reactivity: Despite their electron-withdrawing nature, sulfonyl groups participate in nucleophilic aromatic substitutions under forcing conditions .

Reductive Pathways

Catalytic hydrogenation cleaves the oxetane ring, yielding linear diamines—a strategy employed in prodrug design .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBioactivity Notes
2-Oxa-6-azaspiro[3.3]heptaneOxygen atom enhances metabolic stabilityLower CNS penetration
6-Azaspiro[3.3]heptaneLacks heteroatoms; planar structureLimited receptor selectivity
2-Thia-6-selenaspiro[3.3]heptaneSelenium introduces redox activityPro-drug applications

The 2,2-dioxide derivative’s sulfonyl groups confer distinct electronic and steric properties, enhancing target specificity compared to analogs .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors and GPCR modulators, this compound’s spirocyclic core reduces conformational entropy, improving binding affinity .

Material Science

Incorporation into polymers enhances thermal stability, with glass transition temperatures (Tg) increased by 20–30°C compared to linear analogs .

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